1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

Description

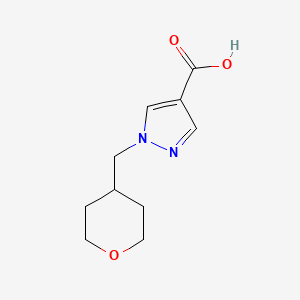

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4 of the pyrazole ring and an oxan-4-ylmethyl (tetrahydro-2H-pyran-4-ylmethyl) substituent at position 1. The oxan-4-ylmethyl group introduces a six-membered oxygen-containing heterocycle, which enhances hydrophilicity compared to purely aliphatic or aromatic substituents. Pyrazole-carboxylic acid derivatives are widely studied for their versatility in drug discovery, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and metal coordination .

Properties

IUPAC Name |

1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-10(14)9-5-11-12(7-9)6-8-1-3-15-4-2-8/h5,7-8H,1-4,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZATPQSQLYCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249323-93-0 | |

| Record name | 1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of oxane derivatives with pyrazole carboxylic acid precursors. One common method includes the use of oxane-4-carboxaldehyde and 1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxane or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxane-4-carboxylic acid derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted oxane or pyrazole derivatives.

Scientific Research Applications

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid and related pyrazole-carboxylic acid derivatives:

Key Insights from Structural Comparisons:

Substituent Effects on Solubility: The oxan-4-ylmethyl group confers higher hydrophilicity compared to cyclopropylmethyl or chlorobenzyl groups, which may enhance aqueous solubility and bioavailability . Methyl and halogenated derivatives (e.g., 1-Methyl-3,5-dichloro-) exhibit lower solubility but greater stability in non-polar environments, favoring agrochemical applications .

Biological Activity: Aromatic substituents (e.g., quinoline in , benzoimidazolyl in ) enable interactions with biological targets via π-π stacking or hydrogen bonding, leading to therapeutic effects.

Synthetic Accessibility: Methyl and halogenated derivatives are synthesized via straightforward alkylation or diazotization , while oxan-4-ylmethyl and quinoline-substituted analogs require more complex coupling or cyclization steps .

Biological Activity

1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1249323-93-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that may contribute to its potential therapeutic effects. In this article, we will explore the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The chemical formula of this compound is C10H14N2O3, with a molecular weight of 210.23 g/mol. Its structure includes a pyrazole ring substituted with an oxane moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 1249323-93-0 |

| Appearance | Powder |

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro tests have shown that related compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, certain synthesized pyrazoles demonstrated effective inhibition against these pathogens, suggesting that this compound may share similar properties .

Antifungal Activity

In addition to antibacterial effects, some studies have explored the antifungal activity of pyrazole derivatives. Notably, compounds structurally related to this compound have shown promising results against phytopathogenic fungi, indicating potential applications in agricultural settings .

Case Study 1: Anti-inflammatory Efficacy

A recent investigation into the anti-inflammatory properties of pyrazole derivatives highlighted the efficacy of specific compounds in reducing edema in animal models. The study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory effects of various pyrazoles. Results indicated that certain derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Screening

Another significant study focused on the antimicrobial screening of pyrazole derivatives against clinical isolates of bacteria. The results revealed that compounds similar to this compound displayed notable activity against multidrug-resistant strains, emphasizing their potential as therapeutic agents in combating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.